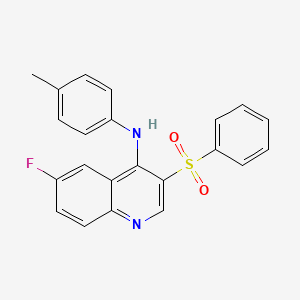

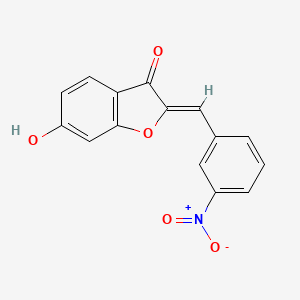

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine” is a chemical compound with a molecular formula of C23H20N2O2S. It belongs to the class of compounds known as quinolines, which are heterocyclic aromatic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine”, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

Quinoline, the core structure of “3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine”, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This structure is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis

Quinoline and its derivatives can participate in both electrophilic and nucleophilic substitution reactions . They can be functionalized for biological and pharmaceutical activities through various synthesis protocols .Scientific Research Applications

Antiproliferative Agents

This compound has been investigated for its potential as an antiproliferative agent . Research suggests that derivatives of quinoline, such as our compound of interest, show promising activity against various cancer cell lines . The structure allows for interaction with cellular targets that can inhibit the proliferation of cancer cells, making it a candidate for cancer therapy research.

Organic Synthesis

In the realm of organic synthesis, 3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine can be utilized as a building block for the synthesis of more complex molecules. Its versatile structure enables it to undergo various chemical reactions, contributing to the development of new synthetic methodologies.

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug development. It can be modified to enhance its biological activity and selectivity for specific targets. This adaptability is crucial for the design of new drugs with improved efficacy and reduced side effects .

Biological Studies

Quinoline derivatives are known for their biological properties. This compound, with its specific substituents, could be used to study its interaction with biological macromolecules, providing insights into the molecular basis of diseases and aiding in the discovery of therapeutic targets .

Pharmacophore Modeling

The compound’s structure can serve as a pharmacophore model in computational drug design. By understanding the spatial arrangement of its functional groups, researchers can predict the compound’s interaction with biological targets and optimize its properties for better drug-like characteristics .

Green Chemistry

The synthesis and application of this compound can be aligned with the principles of green chemistry. Efforts to synthesize it under environmentally benign conditions, such as using green solvents and catalysts, are of significant interest. This approach minimizes the environmental impact and enhances the sustainability of chemical processes .

Future Directions

The future directions for “3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine” and similar compounds lie in their potential applications in medicinal chemistry and drug discovery . Their synthesis and functionalization for biological and pharmaceutical activities are areas of ongoing research .

properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S/c1-15-7-10-17(11-8-15)25-22-19-13-16(23)9-12-20(19)24-14-21(22)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYPOIHHFXRDPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)